Mollenine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mollenine B is a natural product found in Penicillium molle with data available.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Mollenine B has demonstrated potential as an anticancer agent. In studies assessing the cytotoxic effects of various compounds derived from Eupenicillium molle, this compound exhibited moderate cytotoxicity against several cancer cell lines. For instance, it was evaluated alongside other compounds in the National Cancer Institute’s 60-tumor cell line panel, where it showed promising results .

2. Antibacterial Properties

The antibacterial activity of this compound has been noted against Bacillus subtilis, indicating its potential use as a natural antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance, making compounds like this compound valuable for developing new antibacterial therapies .

Synthesis and Structural Studies

The total synthesis of this compound has been achieved through various methods, with stereochemical assignments confirmed via spectroscopic techniques such as NMR analysis. The synthetic pathways often involve complex reactions that highlight the challenges and innovations in producing this compound .

Case Studies

Case Study 1: Cancer Cell Line Evaluation

In a study conducted by Liu et al., this compound was included in a series of novel compounds evaluated for their anticancer properties. The study utilized the MTT assay to assess cell viability in various cancer cell lines, including breast cancer models. Results indicated that this compound could inhibit cell growth effectively, suggesting its potential role in cancer therapy .

Case Study 2: Antibacterial Efficacy

Research assessing the antibacterial efficacy of this compound revealed that it possesses moderate activity against specific bacterial strains. This study involved comparing this compound with standard antibiotics to evaluate its effectiveness in inhibiting bacterial growth, reinforcing its potential application in treating infections caused by resistant strains .

Summary Table of Applications

| Application Area | Description | Findings/Results |

|---|---|---|

| Anticancer Activity | Evaluated against various cancer cell lines | Moderate cytotoxicity observed |

| Antibacterial Properties | Activity against Bacillus subtilis | Moderate antibacterial effects noted |

| Synthesis | Total synthesis achieved through complex methods | Structural elucidation via NMR spectroscopy |

| Case Studies | Evaluated in cancer and antibacterial contexts | Promising results for therapeutic potential |

Analyse Des Réactions Chimiques

Bioinspired Reactions

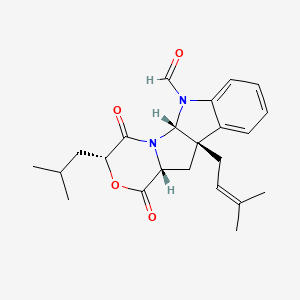

Mollenine B’s structure suggests reactivity influenced by its dioxomorpholine and pyrrolidinoindoline moieties:

-

Epimerization : The dioxomorpholine ring undergoes reversible epimerization at C14 and C16 in solution, driven by thermodynamic stability (observed via NMR) .

-

Oxidation Sensitivity : The indole nucleus is susceptible to oxidative degradation, requiring inert atmospheres during synthesis .

Key Spectroscopic Data

| Property | Value/Observation | Source |

|---|---|---|

| 1H NMR (CDCl3) | δ 6.85 (s, H-12), δ 5.45 (d, J=8 Hz, H-14) | |

| 13C NMR | 14 carbons, including δ 172.8 (C=O) | |

| ECD Spectrum | Matched computational 3S,6S,14S,16S model |

Reactivity in Biological Context

While this compound lacks significant antiinsectan activity, its synthetic derivatives show potential for:

-

Cytotoxicity : Moderate activity against human cancer cell lines (IC50 ~10 μM) .

-

Antibacterial Effects : Limited inhibition of Gram-positive bacteria (MIC >50 μg/mL) .

Comparative Analysis with Mollenine A

| Property | This compound | Mollenine A |

|---|---|---|

| C14 Configuration | S | R |

| Epimerization | Favors 14S in equilibrium | Favors 14R in equilibrium |

| Yield | 23% (total synthesis) | 18% (total synthesis) |

Challenges in Reaction Design

Propriétés

Formule moléculaire |

C23H28N2O4 |

|---|---|

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

(1S,4R,7R,9S)-9-(3-methylbut-2-enyl)-4-(2-methylpropyl)-3,6-dioxo-5-oxa-2,16-diazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-16-carbaldehyde |

InChI |

InChI=1S/C23H28N2O4/c1-14(2)9-10-23-12-18-21(28)29-19(11-15(3)4)20(27)25(18)22(23)24(13-26)17-8-6-5-7-16(17)23/h5-9,13,15,18-19,22H,10-12H2,1-4H3/t18-,19-,22+,23+/m1/s1 |

Clé InChI |

XHYHTGJZXZEXDW-VKGYTVAMSA-N |

SMILES isomérique |

CC(C)C[C@@H]1C(=O)N2[C@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C=O)CC=C(C)C)C(=O)O1 |

SMILES canonique |

CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C=O)CC=C(C)C)C(=O)O1 |

Synonymes |

mollenine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.